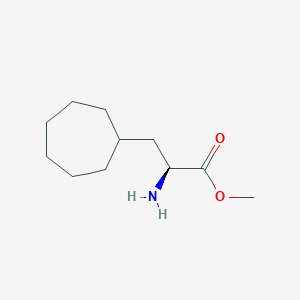
Methyl (S)-2-amino-3-cycloheptyl-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-cycloheptylpropanoate is an organic compound with a unique structure that includes a cycloheptyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-cycloheptylpropanoate typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-cycloheptylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-cycloheptylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism by which methyl (2S)-2-amino-3-cycloheptylpropanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Methyl (2S)-2-amino-3-phenylpropanoate: Contains a phenyl ring, leading to different chemical properties and reactivity.
Uniqueness
Methyl (2S)-2-amino-3-cycloheptylpropanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-cycloheptylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
HQSVRLUACRNTAC-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1CCCCCC1)N |
Kanonische SMILES |
COC(=O)C(CC1CCCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


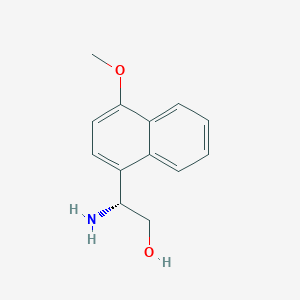

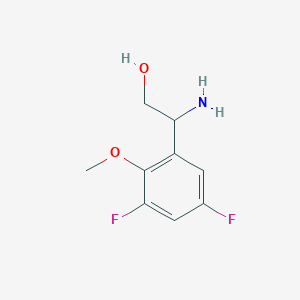
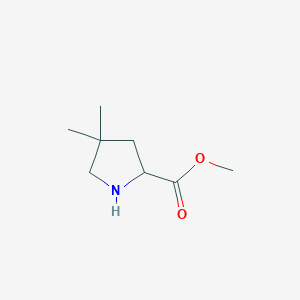
![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
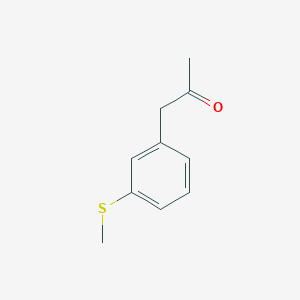
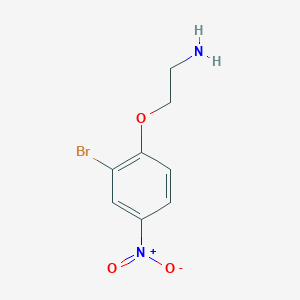



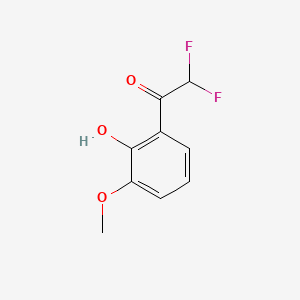
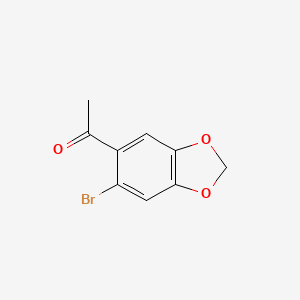
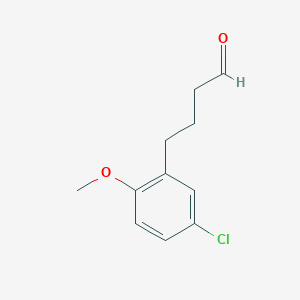
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)
